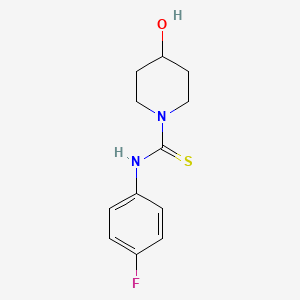![molecular formula C14H13NOS B5786254 4-[(phenylthio)methyl]benzamide](/img/structure/B5786254.png)
4-[(phenylthio)methyl]benzamide
説明
4-[(phenylthio)methyl]benzamide, also known as PTMBA, is a chemical compound that has been widely used in scientific research for its biochemical and physiological effects. It belongs to the class of benzamide compounds and is commonly used as a reagent in the synthesis of other compounds.
科学的研究の応用
Antimicrobial Properties
4-[(Phenylthio)methyl]benzamide derivatives have been explored for their antimicrobial properties. Limban et al. (2011) synthesized acylthiourea derivatives showing active antimicrobial effects against various bacterial and fungal strains at low concentrations. Their study highlighted the impact of substituents on the phenyl group attached to the thiourea nitrogen on antimicrobial activity (Limban et al., 2011).
Anticancer Activity
Zhou et al. (2008) described the synthesis of a compound structurally related to this compound, which showed significant antitumor activity. This compound, a histone deacetylase inhibitor, exhibited potent anticancer effects in vivo and has entered clinical trials (Zhou et al., 2008). Additionally, Ravinaik et al. (2021) synthesized benzamide derivatives that demonstrated considerable anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Ravinaik et al., 2021).
Alzheimer's Disease Treatment
Hussain et al. (2016) focused on synthesizing benzamide derivatives as potential therapeutic agents for Alzheimer’s disease. Their study found that one specific derivative showed excellent enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer's treatment (Hussain et al., 2016).
Anticonvulsant Activity
Lambert et al. (1995) synthesized ameltolide analogues, including benzamide derivatives, which were evaluated for anticonvulsant properties. These compounds showed promising results in certain anticonvulsant models (Lambert et al., 1995).
Antibiofilm Properties
Limban et al. (2011) also explored the antibiofilm properties of new thiourea derivatives, which showed significant activity against strains capable of biofilm growth, pointing towards their potential use in developing novel antimicrobial agents (Limban et al., 2011).
Antioxidant Properties
Demir et al. (2015) investigated the antioxidant properties of a novel benzamide derivative using X-ray diffraction and density functional theory calculations. This research provides insights into the structural and electronic properties of benzamide derivatives and their potential antioxidant applications (Demir et al., 2015).
特性
IUPAC Name |
4-(phenylsulfanylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHGTWPOFFVGND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



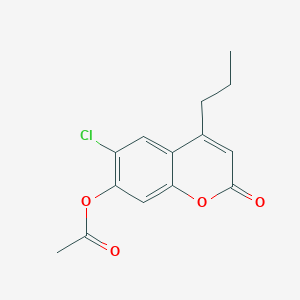
![1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5786178.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B5786182.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B5786194.png)

![4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B5786229.png)
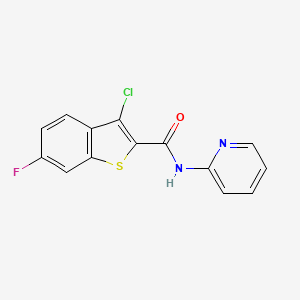
![5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5786241.png)
![N-isobutyl-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5786247.png)

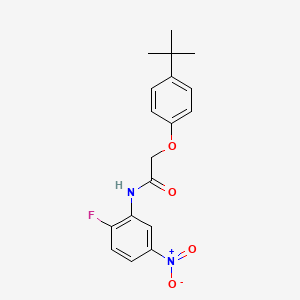
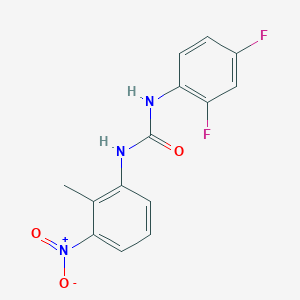
![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5786267.png)
